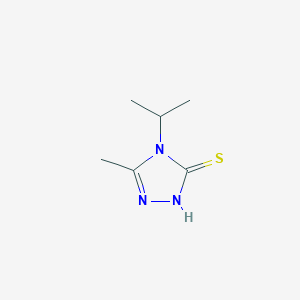

4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASORQSEVCDPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151519-23-2 | |

| Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and predicted spectral data for the novel heterocyclic compound, 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][3] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The introduction of a thiol group at the 3-position, along with isopropyl and methyl groups at the 4- and 5-positions, is anticipated to modulate the compound's biological and physicochemical properties. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this compound in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available, its fundamental properties can be predicted based on its chemical structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Basis for Prediction |

| Molecular Formula | C₆H₁₁N₃S | Calculation from structure[6] |

| Molecular Weight | 157.24 g/mol | Calculation from structure[6] |

| Appearance | White to off-white solid | General property of similar triazole thiols |

| Melting Point | 160-175 °C | Based on melting points of analogous compounds like 4-methyl-4H-1,2,4-triazole-3-thiol (165-169 °C)[7] and other substituted triazoles. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | General solubility of similar heterocyclic compounds. |

| pKa | Thiol (SH): ~7-8; Triazole (N-H): ~9-10 | Predicted based on the pKa of similar thiol and triazole functionalities. |

Proposed Synthesis

The synthesis of this compound can be accomplished via a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-メチル-4H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]

Elucidation of the Molecular Structure of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The proposed structure is corroborated by a detailed analysis of predicted spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This guide serves as a foundational resource for the synthesis, characterization, and potential applications of this and related triazole compounds in drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the compound's biological activity and pharmacokinetic profile. This guide focuses on the structural elucidation of a specific derivative, this compound, providing a systematic approach to its synthesis and characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be accomplished through a well-established two-step reaction sequence. This pathway involves the initial formation of a substituted thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 1-Acetyl-4-isopropylthiosemicarbazide

Materials:

-

Acetyl hydrazide

-

Isopropyl isothiocyanate

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetyl hydrazide (1.0 eq) in absolute ethanol.

-

To this solution, add isopropyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting white precipitate of 1-acetyl-4-isopropylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound

Materials:

-

1-Acetyl-4-isopropylthiosemicarbazide

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) (concentrated)

Procedure:

-

Suspend 1-acetyl-4-isopropylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M).

-

Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve.

-

Monitor the completion of the cyclization reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The white precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure compound.

Structure Elucidation and Data Presentation

The structure of the synthesized this compound was elucidated using a combination of spectroscopic techniques. The following tables summarize the predicted quantitative data.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -SH (Thiol proton) |

| ~4.5 | Septet | 1H | -CH- (Isopropyl methine) |

| ~2.3 | Singlet | 3H | -CH₃ (Methyl at C5) |

| ~1.5 | Doublet | 6H | -CH(CH₃)₂ (Isopropyl methyls) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=S (Thione carbon) |

| ~150 | C5 (Carbon attached to the methyl group) |

| ~50 | -CH- (Isopropyl methine carbon) |

| ~20 | -CH(CH₃)₂ (Isopropyl methyl carbons) |

| ~15 | -CH₃ (Methyl carbon at C5) |

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 142 | [M - CH₃]⁺ (Loss of a methyl group) |

| 114 | [M - C₃H₇]⁺ (Loss of the isopropyl group) |

| 59 | [C₃H₇N]⁺ (Fragment corresponding to the isopropyl nitrile ion) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation of Absorption Band |

| ~3100-3000 | N-H stretching (tautomeric form) |

| ~2970-2870 | C-H stretching (aliphatic) |

| ~2600-2550 | S-H stretching (thiol) |

| ~1620 | C=N stretching (triazole ring) |

| ~1380, ~1365 | C-H bending (isopropyl gem-dimethyl) |

| ~1300 | C=S stretching (thione) |

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the synthesis and structural elucidation of the target compound.

Conclusion

This technical guide has outlined a plausible and efficient synthetic route for this compound. Furthermore, a comprehensive set of predicted spectroscopic data has been provided to aid in its structural elucidation. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating the synthesis and characterization of this and other novel triazole derivatives. The presented workflow for structure elucidation provides a systematic approach for the confirmation of new chemical entities. Further experimental validation of the presented data is encouraged to definitively confirm the proposed structure and explore the potential biological activities of this compound.

spectroscopic analysis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide on the Spectroscopic Analysis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer: As of the latest literature search, detailed experimental spectroscopic data for this compound has not been published. This guide, therefore, presents a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and data from analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and characterization of this compound.

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The functionalization of the triazole ring, particularly with a thiol group at the 3-position and various substituents at the 4- and 5-positions, can significantly influence the molecule's biological activity and physicochemical properties. This guide focuses on the proposed synthesis and predicted spectroscopic characteristics of this compound, a novel derivative with potential for further investigation in drug discovery and development.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. This pathway commences with the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.

An In-depth Technical Guide to 4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 151519-23-2): Properties and Applications in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and primary application of 4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 151519-23-2). This compound is a key intermediate in the development of agricultural fungicides, specifically those targeting the ergosterol biosynthesis pathway in fungi.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a triazole ring functionalized with isopropyl, methyl, and thiol groups. These features contribute to its utility as a building block in the synthesis of more complex bioactive molecules. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 151519-23-2 | N/A |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₁N₃S | [1] |

| Molecular Weight | 157.24 g/mol | [1] |

| SMILES | CC1=NN=C(S)N1C(C)C | N/A |

| Appearance | White to off-white crystalline powder (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone (Predicted) | N/A |

Proposed Synthesis Pathway

Experimental Protocol: Synthesis of 1-Acetyl-4-isopropylthiosemicarbazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetyl hydrazide (1.0 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add isopropyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Work-up: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-acetyl-4-isopropylthiosemicarbazide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 1-acetyl-4-isopropylthiosemicarbazide (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After cooling the reaction mixture to room temperature, it is filtered to remove any insoluble impurities. The filtrate is then acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Uses in Fungicide Development

This compound serves as a crucial intermediate in the synthesis of agricultural fungicides.[2] Triazole fungicides are a major class of systemic fungicides that act as sterol biosynthesis inhibitors (SBIs).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of triazole fungicides is the cytochrome P450 enzyme, 14α-sterol demethylase (CYP51).[1][3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and integrity.

Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol balance alters the physical properties of the fungal membrane, leading to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

To evaluate the efficacy of potential fungicides derived from this compound, an ergosterol biosynthesis inhibition assay can be performed. This involves treating a fungal culture with the test compound and quantifying the changes in sterol composition, typically by gas chromatography-mass spectrometry (GC-MS).

Materials and Methods

-

Fungal Strain: A susceptible fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

-

Culture Medium: Appropriate liquid culture medium (e.g., RPMI-1640 for Candida, Sabouraud Dextrose Broth for Aspergillus).

-

Test Compound: Fungicide candidate dissolved in a suitable solvent (e.g., DMSO).

-

Reagents: Potassium hydroxide, methanol, n-hexane, and derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Equipment: Shaking incubator, centrifuge, gas chromatograph-mass spectrometer (GC-MS).

Procedure

-

Fungal Culture Preparation: Inoculate the fungal strain into the liquid culture medium and grow to the mid-logarithmic phase.

-

Treatment: Add the test compound at various concentrations to the fungal cultures. Include a solvent control (e.g., DMSO) and a positive control (a known triazole fungicide).

-

Incubation: Incubate the treated cultures for a defined period (e.g., 16-24 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile water.

-

Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in methanol. Heat the mixture at 80-90°C for 1-2 hours to saponify the cellular lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane. Repeat the extraction multiple times.

-

Derivatization (Optional but Recommended): Evaporate the pooled organic extracts to dryness. To enhance volatility and improve chromatographic separation, the sterol residue can be derivatized by silylation (e.g., by adding a silylating agent and heating).

-

GC-MS Analysis: Analyze the extracted and derivatized sterols by GC-MS. The separation of different sterols is achieved on a suitable capillary column, and their identification and quantification are performed based on their mass spectra and retention times compared to authentic standards.

-

Data Analysis: Quantify the amounts of ergosterol and precursor sterols (e.g., lanosterol). A potent inhibitor of ergosterol biosynthesis will cause a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak.

Conclusion

This compound is a valuable building block for the synthesis of novel agricultural fungicides. Its chemical structure is amenable to further modification to develop potent inhibitors of fungal ergosterol biosynthesis. The provided methodologies for its proposed synthesis and for the evaluation of the biological activity of its derivatives offer a solid foundation for researchers and drug development professionals working in the field of antifungal discovery. The detailed experimental protocols and workflow diagrams serve as a practical guide for the synthesis and functional characterization of new chemical entities based on this triazole scaffold.

References

The Ascendant Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, has long been a cornerstone in the development of therapeutic agents. When functionalized with a thiol group at the 3-position, this scaffold gives rise to a class of compounds—1,2,4-triazole-3-thiol derivatives—that exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antifungal, and antimicrobial properties of these promising molecules. It is designed to serve as a resource for researchers and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

A Versatile Pharmacophore: The Biological Spectrum of 1,2,4-Triazole-3-thiols

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential across a range of therapeutic areas. Their diverse biological activities are attributed to the unique structural features of the triazole ring, which can engage in various non-covalent interactions with biological targets, and the reactive thiol group, which allows for further structural modifications to optimize potency and selectivity.[1][2][3][4][5]

The primary areas of demonstrated efficacy include:

-

Anticancer Activity: A substantial body of research has highlighted the potent cytotoxic effects of these derivatives against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

-

Antifungal Activity: The triazole scaffold is famously a key component of many clinically used antifungal drugs. The 1,2,4-triazole-3-thiol derivatives continue this legacy, showing promising activity against a range of pathogenic fungi.[9][10][11][12]

-

Antimicrobial Activity: These compounds have also been investigated for their antibacterial properties, with studies demonstrating efficacy against both Gram-positive and Gram-negative bacteria.[10][13][14]

This guide will delve into the specifics of these biological activities, presenting quantitative data and the experimental methods used to generate them.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of various 1,2,4-triazole-3-thiol derivatives, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of 1,2,4-triazole-3-thiol derivatives is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone derivative 4 | IGR39 (Melanoma) | 2-17 | [4] |

| Hydrazone derivative 14 | MDA-MB-231 (Breast) | 2-17 | [4] |

| Hydrazone derivative 18 | Panc-1 (Pancreatic) | 2-17 | [4] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 17 | MCF-7 (Breast) | 0.31 | [6] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 22 | Caco-2 (Colon) | 4.98 | [6] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 25 | MCF-7 (Breast) | 4.46 | [6] |

| 1,2,3-triazole derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [8] |

| 1,2,3-triazole derivative 8 | A-549 (Lung) | 21.25 | [8] |

| 1,2,3-triazole derivative 8 | MCF-7 (Breast) | 18.06 | [8] |

| 1,2,3-triazole derivative 8 | MDA-MB-231 (Breast) | 16.32 | [8] |

| Butane-1,4-dione derivative 10a | MCF-7 (Breast) | 6.43 | [7] |

| Butane-1,4-dione derivative 10a | Hela (Cervical) | 5.6 | [7] |

| Butane-1,4-dione derivative 10a | A549 (Lung) | 21.1 | [7] |

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4c | S. aureus | 16 | [9] |

| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4c | B. subtilis | 20 | [9] |

| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | E. coli | 25 | [9] |

| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | S. typhi | 31 | [9] |

| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | C. albicans | 24 | [9] |

| 4-amino-5-(pyridine-4-yl)-4H-[1][15][16]triazole-3-thiol derivative 4e | A. niger | 32 | [9] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5e | S. aureus | Superior to Streptomycin | [10] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | M. gypseum | Superior to Ketoconazole | [10] |

| S-substituted 1,2,4-triazole-3-thiol derivatives | E. coli | 31.25 - 62.5 | [14] |

| S-substituted 1,2,4-triazole-3-thiol derivatives | S. aureus | 31.25 - 62.5 | [14] |

| S-substituted 1,2,4-triazole-3-thiol derivatives | P. aeruginosa | 31.25 - 62.5 | [14] |

| S-substituted 1,2,4-triazole-3-thiol derivatives | C. albicans | 31.25 - 62.5 | [14] |

| 1,2,4-triazole-benzotriazine hybrid | C. albicans | 0.0156 - 2.0 | [11] |

| 1,2,4-triazole-benzotriazine hybrid | C. neoformans | 0.0156 - 2.0 | [11] |

| 1,2,4-triazole-piperazine derivative 7 | C. neoformans | 0.0156 | [12] |

| 1,2,4-triazole-piperazine derivative 21 | C. neoformans | 0.0156 | [12] |

Mechanisms of Action: Signaling Pathway Inhibition

The anticancer activity of 1,2,4-triazole-3-thiol derivatives is often linked to their ability to inhibit critical signaling pathways that drive tumor growth and survival. Two such pathways are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Hippo signaling pathways.

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20] Inhibition of this pathway is a well-established strategy in cancer therapy. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of VEGFR-2.[21][22][23]

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 21. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

Tautomerism in 4H-1,2,4-triazole-3-thiol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4H-1,2,4-triazole-3-thiol and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Understanding the tautomeric equilibrium between the thiol and thione forms is crucial for elucidating structure-activity relationships (SAR), predicting molecular interactions, and designing novel therapeutic agents. This document details the theoretical underpinnings of this tautomerism, presents quantitative data from computational and experimental studies, and provides detailed protocols for the key analytical techniques used in its investigation.

Introduction to Thiol-Thione Tautomerism in 1,2,4-Triazoles

4H-1,2,4-triazole-3-thiol compounds can exist in two primary tautomeric forms: the thiol form and the thione form. This equilibrium is a type of prototropic tautomerism involving the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. The position of this equilibrium is influenced by various factors, including the physical state (gas, solution, or solid), solvent polarity, temperature, and the nature of substituents on the triazole ring.

Computational studies, primarily employing Density Functional Theory (DFT) methods such as B3LYP, have consistently shown that the thione form is the more stable tautomer in the gas phase.[1][2] This stability is attributed to the greater thermodynamic favorability of the C=S double bond and the delocalization of the lone pair of electrons on the nitrogen atoms within the aromatic triazole ring. In solution, polar solvents tend to further stabilize the more polar thione tautomer.[3]

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of the tautomers can be quantified through computational and experimental methods. The following tables summarize key data gathered from various studies.

Calculated Relative Energies of Tautomers

Computational chemistry provides valuable insights into the intrinsic stability of the tautomeric forms. The relative energies (ΔE) are typically calculated as the difference in the total electronic energies of the optimized geometries of the thione and thiol tautomers.

| Compound | Computational Method | Basis Set | ΔE (Thione - Thiol) (kJ/mol) | Reference |

| 1,2,4-Triazole-3-thione | B3LYP | 6-31G(d,p) | -10 to -20 | [4] |

| 1,2,4-Triazole-3-thione | MP2 | 6-31G(d,p) | Lower than HF | [2] |

| 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | B3LYP | 6-311++G(d,p) | Thione-enol is most stable | [5] |

Note: A negative ΔE value indicates that the thione form is more stable than the thiol form. The range provided reflects that the exact value can vary depending on the specific computational level and basis set used.

Spectroscopic Data for Tautomer Identification

Spectroscopic techniques are indispensable for the experimental characterization of tautomeric forms in both solution and the solid state.

| Spectroscopic Technique | Thione Tautomer (Characteristic Signal) | Thiol Tautomer (Characteristic Signal) | Reference |

| ¹H NMR | Broad singlet for N-H proton (~13-14 ppm in DMSO-d₆) | Sharp singlet for S-H proton (variable, typically more upfield) | [6][7] |

| ¹³C NMR | C=S signal (~160-180 ppm) | C-S signal (more upfield than C=S) | [8] |

| UV-Vis Spectroscopy | Absorption maximum (λmax) at 300-400 nm (n→π* transition of C=S) | Absorption maximum (λmax) below 300 nm (π→π* transition of C=N) | [9][10] |

| FT-IR Spectroscopy | N-H stretching vibration (~3100-3400 cm⁻¹), C=S stretching (~1100-1300 cm⁻¹) | S-H stretching vibration (~2500-2600 cm⁻¹, often weak) | [11][12] |

Experimental Protocols for Tautomer Analysis

Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible data in the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

Objective: To identify and potentially quantify the ratio of thione and thiol tautomers in solution.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the 1,2,4-triazole-3-thiol compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the N-H proton of the thione form is readily observable.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Parameters:

-

Spectral Width: Typically 0-16 ppm to ensure all signals, including the downfield N-H proton, are observed.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

Analysis:

-

Look for a broad singlet in the downfield region (typically 13-14 ppm in DMSO-d₆), which is characteristic of the N-H proton in the thione form.[6]

-

Search for a sharper singlet, usually further upfield, which could indicate the S-H proton of the thiol form. The absence of this signal suggests the predominance of the thione tautomer.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Parameters:

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C and the quaternary nature of the C=S carbon.

-

-

Analysis:

-

Identify the chemical shift of the carbon atom attached to the sulfur. A signal in the range of 160-180 ppm is indicative of a thiocarbonyl (C=S) group, confirming the presence of the thione tautomer.[8]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method to qualitatively assess the predominant tautomeric form in solution based on their distinct electronic transitions.

Objective: To differentiate between the thione and thiol tautomers based on their characteristic absorption maxima.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-500 nm.

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

An absorption maximum (λmax) in the range of 300-400 nm is characteristic of the n→π* transition of the C=S chromophore, indicating the presence of the thione tautomer.[9][10]

-

An absorption maximum below 300 nm is typically associated with π→π* transitions and is characteristic of the thiol tautomer.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule and can be used to identify the tautomeric form, particularly in the solid state.

Objective: To identify the characteristic vibrational bands of the thione (N-H, C=S) and thiol (S-H) forms.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet.

-

-

Data Analysis:

-

Look for a broad absorption band in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibration of the thione tautomer.[11]

-

A band in the region of 1100-1300 cm⁻¹ can be attributed to the C=S stretching vibration.[11]

-

A weak absorption band around 2500-2600 cm⁻¹ would indicate the presence of an S-H stretching vibration from the thiol tautomer.[11] The absence or weakness of this band is strong evidence for the predominance of the thione form in the solid state.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including the definitive assignment of the tautomeric form.[1]

Objective: To determine the precise three-dimensional structure of the compound in the solid state and unequivocally identify the tautomeric form.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the 1,2,4-triazole-3-thiol derivative suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

-

-

Data Analysis:

-

The final refined structure will clearly show the location of the proton (either on a nitrogen atom or the sulfur atom), thereby definitively identifying the tautomer present in the crystal lattice.

-

Visualizing Tautomerism and Analytical Workflows

Graphviz diagrams are provided to illustrate the core concepts and experimental workflows.

Caption: Thiol-Thione Tautomeric Equilibrium.

Caption: Analytical Workflow for Tautomer Analysis.

Conclusion

The tautomeric equilibrium of 4H-1,2,4-triazole-3-thiol compounds is a fundamental aspect of their chemistry that has profound implications for their biological activity and physical properties. A combination of computational modeling and experimental techniques, including NMR, UV-Vis, and FT-IR spectroscopy, and single-crystal X-ray crystallography, provides a comprehensive understanding of this phenomenon. For researchers in drug discovery and development, a thorough characterization of the predominant tautomeric form under physiological conditions is essential for rational drug design and the interpretation of structure-activity relationships. The protocols and data presented in this guide offer a robust framework for the investigation of tautomerism in this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. research.itu.edu.tr [research.itu.edu.tr]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. The information contained herein is intended to support research and development efforts, particularly in the fields of medicinal chemistry and drug development, where understanding a compound's solubility is critical for its formulation and delivery. This document summarizes available solubility data for structurally related compounds, outlines detailed experimental protocols for solubility determination, and contextualizes the compound's relevance through a representative signaling pathway.

Introduction to this compound

This compound is a substituted triazole derivative. The 1,2,4-triazole ring is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties. The thiol group at the 3-position and the specific alkyl substituents at the 4- and 5-positions influence the compound's physicochemical properties, including its solubility, which is a crucial determinant of its behavior in both in vitro and in vivo systems.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a solubility profile can be inferred from data on structurally similar compounds and the general characteristics of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature (20-25 °C)

| Solvent | Solvent Type | Estimated Solubility | Citation |

| Acetone | Polar Aprotic | Soluble (e.g., 2.5% for 4-methyl derivative) | |

| Ethanol | Polar Protic | Soluble | |

| Methanol | Polar Protic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | [1] |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | |

| Water | Polar Protic | Sparingly Soluble to Insoluble | |

| n-Hexane | Nonpolar | Insoluble |

Note: The solubility data presented in Table 1 is an estimation based on the reported solubility of closely related analogs such as 4-methyl-4H-1,2,4-triazole-3-thiol and general observations from the synthesis and purification of similar compounds, which often utilize polar organic solvents like ethanol for recrystallization.[2] The presence of the isopropyl and methyl groups is expected to increase the lipophilicity of the molecule compared to simpler triazole-thiols, likely leading to lower solubility in highly polar solvents like water and higher solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound is the shake-flask method. The following protocol is a detailed methodology for determining the solubility of this compound.

3.1. Objective

To quantitatively determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

3.2. Materials and Equipment

-

This compound (solid, pure)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO, etc.) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.3. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that there is undissolved solid remaining at the bottom of each vial to confirm that the solution is saturated.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Relevance in Drug Development: Targeting the Wnt/β-catenin Signaling Pathway

Triazole derivatives are being actively investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the Wnt/β-catenin signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation.[3][4][5]

4.1. Mechanism of Action

In the "off-state" of the Wnt pathway, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] In the "on-state," Wnt ligands bind to Frizzled receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[6][7] Certain triazole-based inhibitors have been shown to stabilize the destruction complex, promoting the degradation of β-catenin and thereby inhibiting the pathway.[3][5]

Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for triazole-based inhibitors.

Caption: Wnt/β-catenin signaling and inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents based on the this compound scaffold involves a multi-step process.

Caption: Drug development workflow for triazoles.

This workflow illustrates the logical progression from the initial synthesis of the target compound to its comprehensive evaluation and potential development as a therapeutic agent. Each step generates critical data that informs the subsequent stages of the research and development process.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its structural relation to other biologically active triazoles. While direct quantitative solubility data is limited, this guide provides a framework for understanding its likely solubility profile and offers detailed protocols for its experimental determination. Furthermore, the contextualization of this compound within relevant signaling pathways and a typical drug development workflow underscores its potential as a scaffold for the design of novel therapeutics. The information presented here should serve as a valuable resource for researchers and professionals engaged in the study and application of this and related heterocyclic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol serves as a crucial intermediate in the development of a novel class of agricultural fungicides. While the compound itself exhibits modest antifungal activity, its strategic derivatization leads to potent fungicidal agents with broad-spectrum activity against a variety of plant pathogens. The primary mechanism of action for fungicides derived from this triazole scaffold is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1] This disruption leads to abnormal fungal growth and ultimately, cell death.[2]

Primary Agricultural Applications: Fungicide Development

The primary application of this compound in agriculture is as a foundational molecule for the synthesis of highly effective fungicides. The thiol group at the 3-position and the isopropyl and methyl groups at the 4- and 5-positions of the triazole ring provide a unique structural motif for further chemical modification to enhance fungicidal potency and spectrum of activity.

Spectrum of Activity

Derivatives of this compound have demonstrated significant efficacy against a range of economically important plant pathogenic fungi, including:

-

Powdery Mildews: Highly effective against various species of powdery mildew on crops such as cereals, grapes, and cucurbits.

-

Rusts: Shows strong activity against rust fungi affecting cereals and other crops.[2]

-

Leaf Spot Diseases: Effective in controlling a variety of leaf spot diseases on fruits and vegetables.[2]

Plant Growth Regulatory Effects

In addition to their primary fungicidal properties, some triazole compounds have been observed to exhibit plant growth regulatory (PGR) effects.[3] These effects can include increased resistance to environmental stresses such as drought and temperature extremes.[3] While this is a secondary attribute, it presents an interesting avenue for the development of dual-action agricultural products.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical fungicide, "Fungicide-454," derived from this compound. This data is compiled from published results for analogous triazole fungicides.

Table 1: In Vitro Fungicidal Activity of Fungicide-454

| Fungal Pathogen | Common Disease | EC50 (µg/mL) |

| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | 0.46 |

| Puccinia triticina | Wheat Leaf Rust | 1.59 |

| Mycosphaerella fijiensis | Black Sigatoka of Banana | 0.27 |

| Botrytis cinerea | Gray Mold | 11.39 |

| Alternaria solani | Early Blight of Tomato | 7.48 |

EC50 (Effective Concentration 50) is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.

Table 2: In Vivo Efficacy of Fungicide-454 on Wheat Leaf Rust

| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Yield (t/ha) |

| Untreated Control | 0 | 45.2 | 4.8 |

| Fungicide-454 | 100 | 8.7 | 6.5 |

| Fungicide-454 | 150 | 4.1 | 7.2 |

| Standard Triazole | 150 | 5.5 | 6.9 |

a.i. = active ingredient

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Fungicide (Fungicide-454) from this compound

This protocol describes a representative synthesis of a fungicide derivative.

Materials:

-

This compound

-

2-chloro-4'-fluoroacetophenone

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Sodium borohydride

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

S-alkylation: a. To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add 2-chloro-4'-fluoroacetophenone (1.1 eq) dropwise to the reaction mixture. d. Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. g. Purify the crude product by column chromatography to obtain the ketone intermediate.

-

Reduction: a. Dissolve the ketone intermediate (1.0 eq) in ethanol. b. Cool the solution to 0°C in an ice bath. c. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. d. Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). e. Quench the reaction by the slow addition of 1M HCl. f. Concentrate the mixture under reduced pressure to remove ethanol. g. Extract the aqueous layer with ethyl acetate. h. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, Fungicide-454. i. Further purification can be achieved by recrystallization.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol details the determination of the EC50 value of a fungicide.

Materials:

-

Fungicide-454

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Fungal cultures (e.g., Alternaria solani)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

Procedure:

-

Prepare a stock solution of Fungicide-454 in DMSO (e.g., 10,000 µg/mL).

-

Prepare a series of dilutions of the fungicide in sterile distilled water to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µg/mL in the PDA medium.

-

Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v).

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C for Alternaria solani) in the dark.

-

Measure the colony diameter in two perpendicular directions after a set incubation period (e.g., 7 days), when the colony in the control plate has reached approximately 80% of the plate diameter.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC50 value by probit analysis of the inhibition data.

Protocol 3: Greenhouse Efficacy Trial

This protocol outlines a method for evaluating fungicide performance under controlled greenhouse conditions.

Materials:

-

Crop plants (e.g., wheat seedlings)

-

Fungicide-454 formulation

-

Spore suspension of the target pathogen (e.g., Puccinia triticina)

-

Greenhouse with controlled temperature, humidity, and lighting

-

Spray application equipment

-

Disease assessment scale

Procedure:

-

Grow the host plants to a susceptible stage (e.g., three-leaf stage for wheat).

-

Prepare the desired concentrations of the Fungicide-454 spray solution.

-

Apply the fungicide treatments to the plants until runoff. Include an untreated control group.

-

Allow the treated plants to dry for 24 hours.

-

Inoculate all plants (treated and control) with a spore suspension of the pathogen.

-

Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection.

-

Transfer the plants to greenhouse benches with conditions conducive to disease development.

-

Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a standardized disease rating scale.

-

Calculate the percentage of disease control for each treatment relative to the untreated control.

Visualizations

Caption: Synthesis pathway for Fungicide-454.

Caption: Mechanism of action of triazole fungicides.

Caption: In vitro antifungal assay workflow.

References

Application Notes and Protocols: 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol as a Fungicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol as a key intermediate in the development of novel fungicidal agents. The protocols outlined below are based on established methodologies for analogous 1,2,4-triazole derivatives and offer a foundational framework for research and development in this area.

Introduction

Triazole-based fungicides represent a significant class of agricultural and clinical antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

The intermediate, this compound, serves as a versatile scaffold for the synthesis of a wide range of potent triazole fungicides.[1] The presence of the thiol group allows for facile S-alkylation, enabling the introduction of various pharmacologically active moieties to modulate the antifungal spectrum and efficacy.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, derived from intermediates like this compound, are potent inhibitors of ergosterol biosynthesis in fungi. This pathway is a critical target for antifungal drug development due to its essential role in fungal cell membrane structure and function. The key enzyme inhibited by triazoles is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately causing fungal cell lysis.

References

Application Notes and Protocols for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties.[1][2] Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are a class of compounds that have garnered considerable interest due to their diverse biological potential.[1][3] The presence of the thiol group at the 3-position and various substituents at the 4- and 5-positions allows for significant modulation of their physicochemical and biological properties.[3] This document provides detailed protocols for the synthesis of these valuable compounds.

Synthetic Strategies

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a thiosemicarbazide intermediate. Two primary and effective pathways are detailed below:

-

Method A: Cyclization of 1,4-Disubstituted Thiosemicarbazides: This is a prevalent two-step method.[4] It begins with the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular dehydrative cyclization to yield the final triazole-thiol.[1][5]

-

Method B: Reaction of Thiocarbohydrazide with Carboxylic Acids: This approach provides a direct route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. Thiocarbohydrazide is reacted directly with a substituted carboxylic acid, typically by heating, to induce cyclization.[2][6]

A variation of these methods involves the initial reaction of a hydrazide with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.[7]

Experimental Protocols

Method A: From Acid Hydrazides and Isothiocyanates

This method is performed in two main stages: synthesis of the thiosemicarbazide intermediate and its subsequent cyclization.

Step 1: Synthesis of 1-(Acyl)-4-(substituted)thiosemicarbazides

-

Dissolve the desired carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[8][9]

-

Add the substituted isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for a period ranging from 2 to 4 hours.[5][9]

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

Wash the crude product with cold water and a small amount of cold ethanol.[10]

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(acyl)-4-(substituted)thiosemicarbazide. Yields for this step are typically high, often in the range of 88-95%.[8]

Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

-

Suspend the synthesized 1-(acyl)-4-(substituted)thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as 2N sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][11]

-

Reflux the mixture for 2 to 4 hours.[5][11] During this time, the cyclization occurs.

-

Cool the resulting clear solution to room temperature.

-

Carefully acidify the solution with a dilute acid, such as 2N hydrochloric acid (HCl), to a pH of approximately 3-6.[5][11]

-

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure product.[10]

Method B: From Thiocarbohydrazide and Carboxylic Acids

This method is a more direct, often one-pot, procedure for synthesizing 4-amino-5-substituted triazole-thiols.

-

Thoroughly mix equimolar amounts (e.g., 10 mmol) of thiocarbohydrazide and the desired carboxylic acid in a reaction vessel.[6]

-

Heat the mixture to a temperature of 165-170 °C for approximately 30 minutes.[6] The reaction is typically performed neat (without solvent).

-

After the heating phase, allow the solid mass to cool.

-

Add boiling water (e.g., 20 mL) to the solid and allow the mixture to stand at room temperature, which can be for up to 24 hours.[6]

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to afford the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Table 1: Examples of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols (Method A)

| R1 (at C5) | R2 (at N4) | Base | Yield (%) | M.p. (°C) | Reference |

| Furan-2-yl | Phenyl | NaOH | 68 | 210-212 | [8][10] |

| Furan-2-yl | 4-Nitrophenyl | NaOH | 62 | 187-188 | [8] |

| Benzyl | 4-Methoxyphenyl | NaOH | 79 | 177-178 | [8] |

| Phenyl | Cyclohexyl | - | 68 | 198 | [1] |

| 2-Pyridyl | Cyclohexyl | - | 75.4 | 200 | [1] |

| Benzyl | Cyclohexyl | - | 68 | 156 | [1] |

| Pyridin-2-yl | Allyl | 2N NaOH | - | 190-192 | [5] |

Table 2: Examples of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols (Method B)

| R (at C5) | Yield (%) | M.p. (°C) | Reference |

| Furan-2-yl | 45 | 202-203 | [8][12] |

| Benzyl | 53 | 207-209 | [8][12] |

Table 3: Spectroscopic Data for Representative Compounds

| Compound | IR ν (cm⁻¹) | ¹H-NMR δ (ppm) | Reference |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 3321, 3250 (N-H), 2575 (SH), 1604 (C=N), 1249 (C-O-C) | 5.97-6.34 (m, 3H, furan), 7.45-7.55 (m, 5H, Ar-H), 13.04 (s, 1H, SH) | [10] |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 3329 (N-H), 2775 (SH), 1618 (C=N), 1238 (C-O-C) | 5.80 (s, 2H, NH₂), 6.70-7.91 (m, 3H, furan), 13.89 (s, 1H, SH) | [10][12] |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | 3337 (N-H), 2350 (SH), 1620 (C=N) | 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH) | [8] |

| 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3215 (N-H), 1585 (C=N), 1282 (C=S) | 1.25-1.81 (m, 10H, cyclohexyl), 4.38 (m, 1H, CH-N), 7.32-7.38 (m, 5H, Aromatic), 9.0 (bs, 1H, NH/SH) | [1] |

Visualizations

Caption: General reaction scheme for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols (Method A).

Caption: General reaction scheme for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols (Method B).

Caption: A typical experimental workflow for the synthesis, purification, and analysis of 1,2,4-triazole-3-thiols.

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ProQuest [proquest.com]

Application Notes and Protocols for the Quantification of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol in various sample matrices. The described protocols are based on common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances. The principle of this method is based on the separation of the analyte from other components on a reversed-phase HPLC column followed by detection using a UV detector.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) can be used. The addition of a small amount of acid, such as 0.1% sulfuric acid, may improve peak shape.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV detector should be set at a wavelength where the analyte exhibits maximum absorbance. This needs to be determined by running a UV scan of a standard solution of this compound. For similar triazole compounds, wavelengths in the range of 254-284 nm have been reported.[2]

-

Injection Volume: 10 µL.

1.2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

-

Sample Preparation:

-

Bulk Drug: Accurately weigh a quantity of the bulk drug powder equivalent to about 10 mg of the active ingredient, dissolve it in the mobile phase in a 10 mL volumetric flask, and sonicate if necessary. Dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

-

Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to one tablet's labeled amount of the active ingredient into a suitable volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

1.3. Calibration and Quantification:

-

Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solutions in triplicate.

-

Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow

Caption: Workflow for HPLC-UV quantification.

UV-Vis Spectrophotometric Method

This method offers a simpler and more rapid approach for the quantification of this compound, particularly for in-process quality control where high sample throughput is required. The method is based on the measurement of the absorbance of the analyte at its wavelength of maximum absorption (λmax).

Experimental Protocol

2.1. Instrumentation:

-

A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.

2.2. Determination of λmax:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or isopropanol).[2][3]

-

Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For similar triazole derivatives, a λmax around 284 nm has been reported.[2]

2.3. Preparation of Standard and Sample Solutions:

-

Solvent: Use a solvent that provides good solubility for the analyte and is transparent in the UV region of interest (e.g., ethanol, methanol, or isopropanol).[2][3]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in a linear range (e.g., 2-20 µg/mL).

-

Sample Preparation: Prepare sample solutions as described in the HPLC method, using the same solvent as for the standards. Ensure the final concentration of the analyte falls within the established linear range.

2.4. Calibration and Quantification:

-

Measure the absorbance of the working standard solutions at the predetermined λmax against a solvent blank.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the sample solutions and determine the concentration of the analyte from the calibration curve.

Quantitative Data Summary

| Parameter | Result |

| λmax | ~284 nm (Hypothetical, to be determined experimentally) |

| Linearity Range | 2 - 20 µg/mL |

| Molar Absorptivity (ε) | To be determined experimentally |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 3% |

Experimental Workflow

Caption: Workflow for UV-Vis spectrophotometric quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity and is particularly useful for the analysis of volatile and thermally stable compounds. This method can be applied for the identification and quantification of this compound, especially in complex matrices or for trace-level analysis. The behavior of 1,2,4-triazole derivatives under GC-MS conditions can be influenced by the nature of their substituents.[4]

Experimental Protocol

3.1. Instrumentation:

-

A gas chromatograph equipped with a mass selective detector (GC-MS) is required.

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

3.2. Preparation of Standard and Sample Solutions:

-

Solvent: A volatile organic solvent such as methanol, acetone, or ethyl acetate.

-

Standard Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of the reference standard in the chosen solvent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve or extract the sample in a suitable solvent. The extraction procedure will depend on the sample matrix. For solid samples, dissolution followed by filtration may be sufficient. For liquid samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

3.3. Quantification:

-

The quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

-